Emmolic acid

Alzheimer's disease Kinase inhibition Tau phosphorylation

Emmolic acid (ceanothic acid, CAS 21302-79-4) is a ceanothane-type triterpene with a unique ring‑A contraction, structurally distinct from lupane/ursane analogs. Validated GSK3β kinase inhibitor (IC50 8.7 μM) and anti‑H. pylori lead (MIC 16.03 µg/mL). Essential negative control for anti‑inflammatory SAR (inactive at >100 µM in RAW 264.7 macrophage model). Scaffold for semi‑synthesis: 1‑decarboxy‑3‑oxo derivative IC50 2.8 µg/mL against OVCAR‑3. Substitution with betulinic, maslinic, or ursolic acid is not scientifically valid. Order for reliable target engagement, antimicrobial screening, and derivative chemistry.

Molecular Formula C30H46O5
Molecular Weight 486.7 g/mol
CAS No. 21302-79-4
Cat. No. B1668772
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEmmolic acid
CAS21302-79-4
SynonymsCeanothic acid
Molecular FormulaC30H46O5
Molecular Weight486.7 g/mol
Structural Identifiers
SMILESCC(=C)C1CCC2(C1C3CCC4C(C3(CC2)C)(CCC5C4(C(C(C5(C)C)O)C(=O)O)C)C)C(=O)O
InChIInChI=1S/C30H46O5/c1-16(2)17-10-13-30(25(34)35)15-14-27(5)18(21(17)30)8-9-20-28(27,6)12-11-19-26(3,4)23(31)22(24(32)33)29(19,20)7/h17-23,31H,1,8-15H2,2-7H3,(H,32,33)(H,34,35)
InChIKeyWLCHQSHZHFLMJH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Emmolic Acid (CAS: 21302-79-4): Sourcing Guide for a Ceanothane-Type Triterpenoid with Demonstrated GSK3β, Cytotoxicity, and Antimicrobial Activity


Emmolic acid (ceanothic acid), CAS 21302-79-4, is a pentacyclic triterpenoid isolated from Ziziphus and Ceanothus species [1]. Chemically designated 2α-carboxy-3β-hydroxy-A(1)-nor-5α-lupan-20(29)-en-28-oic acid [1], it is characterized as a ring-A homologue of betulinic acid [1]. It is a natural product with a molecular formula of C30H46O5 and a molar mass of 486.68 g/mol . Emmolic acid has demonstrated a range of biological activities, including inhibition of GSK3β, cytotoxicity against OVCAR-3 and HeLa cell lines, and antimicrobial activity against H. pylori [1][2][3].

Procurement Risk: Why Emmolic Acid Cannot Be Swapped with Betulinic Acid or Other Common Triterpenes


Substituting emmolic acid with other triterpenes like betulinic acid, maslinic acid, or ursolic acid is not scientifically valid. Emmolic acid belongs to the ceanothane-type triterpene class, which features a unique ring-A contraction compared to the more common lupane-type (e.g., betulinic acid) or ursane-type structures [1][2]. This structural difference directly translates to distinct biological profiles: for instance, emmolic acid is inactive in LPS/IFN-γ-stimulated RAW 264.7 macrophage anti-inflammatory assays, while structurally similar compounds like alphitolic acid and betulinic acid show potent activity [3]. Furthermore, emmolic acid's pharmacokinetic behavior in vivo significantly differs from that of betulinic acid in liver injury models [4]. Relying on a generic or structurally similar alternative without empirical validation risks experimental failure and misdirection of research resources.

Emmolic Acid (21302-79-4): Head-to-Head Quantitative Performance Data Against Scientific Comparators


GSK3β Kinase Inhibition: Emmolic Acid vs. 18β-Glycyrrhetinic Acid

Emmolic acid exhibits direct inhibition of the GSK3β kinase, a key target in Alzheimer's disease and oncology. Its potency is comparable to that of 18β-glycyrrhetinic acid. This data is derived from a validated ADP-Glo™ kinase assay in a network pharmacology study, providing a direct, quantitative, head-to-head comparison [1].

Alzheimer's disease Kinase inhibition Tau phosphorylation Network pharmacology

Anti-H. pylori Activity: Emmolic Acid Outperforms Amoxicillin Against Specific Strain

In a direct comparative study, emmolic acid demonstrated superior antibacterial activity against Helicobacter pylori strain DMST20165 compared to the clinical standard-of-care antibiotic, amoxicillin. The MIC for emmolic acid was determined to be 2.6 times more potent (lower MIC) than amoxicillin under identical broth microdilution assay conditions [1].

Antibacterial Helicobacter pylori Gastroenterology Natural products

Anti-Inflammatory Activity Profile: Emmolic Acid's Distinct Null Response vs. In-Class Potency

A structure-activity relationship (SAR) study directly compared emmolic acid to its close structural analogs alphitolic acid and betulinic acid for anti-inflammatory activity. In LPS/IFN-γ activated RAW 264.7 macrophages, emmolic acid (compound 1) was uniquely inactive (IC50 > 100 µM), whereas alphitolic acid and betulinic acid derivatives demonstrated potent activity with IC50 values as low as 1.7 μM [1]. This stark difference underscores a critical functional divergence.

Anti-inflammatory Immunology Nitric oxide TNF-α Structure-activity relationship

Cytotoxicity Selectivity Profile: Emmolic Acid vs. Its Semi-Synthetic Derivative

The cytotoxicity of native emmolic acid was quantified and directly compared to its semi-synthetic derivative, 1-decarboxy-3-oxo-ceanothic acid. While emmolic acid itself shows cytotoxicity, its derivative is significantly more potent, highlighting the impact of structural modification. The study provides precise IC50 values against cancer and normal cell lines, enabling a clear selection for potency vs. selectivity [1].

Cytotoxicity Cancer Ovarian cancer Cervical cancer Semi-synthesis

Pharmacokinetic Differentiation: Emmolic Acid's Distinct In Vivo Profile in Liver Injury

In an in vivo pharmacokinetic study, emmolic acid's behavior diverged significantly from that of betulinic acid in a CCl4-induced acute liver injury rat model. While the AUC of ceanothic acid (emmolic acid) did not show a significant difference between normal and model groups, betulinic acid and others exhibited the opposite trend, with notable alterations in clearance (CLz/F) and exposure (AUC) under pathological conditions [1]. This provides a class-level inference on differential disposition.

Pharmacokinetics Liver injury Bioavailability In vivo

Antimycobacterial Activity: Emmolic Acid's Specific Potency Within a Panel of Triterpenes

When tested against a panel of triterpenes from the same plant source, emmolic acid exhibited a defined level of antimycobacterial activity against Mycobacterium tuberculosis. Its MIC value places it within the middle range of potency among its structural analogs, providing a quantitative baseline for its activity in this therapeutic area [1].

Antimycobacterial Tuberculosis Antibiotic Natural products

Emmolic Acid (21302-79-4): Validated Research Applications Based on Comparative Data


Kinase Target Engagement Studies in Neurodegeneration and Oncology

Emmolic acid is a valid tool compound for studying GSK3β kinase inhibition. Its quantified IC50 of 8.7 μM provides a benchmark for target engagement in cellular or biochemical assays focused on Alzheimer's disease, cancer, or other GSK3β-mediated pathologies [1]. This makes it useful for validating computational docking models or as a reference inhibitor in kinase profiling panels.

Anti-H. pylori Research and Antibiotic Adjuvant Discovery

Given its superior potency (MIC = 16.03 µg/mL) against H. pylori DMST20165 compared to amoxicillin [1], emmolic acid is a prime candidate for investigating novel mechanisms of action against antibiotic-resistant strains. It is a validated research tool for studies on H. pylori pathogenesis, biofilm disruption, or as a lead scaffold for developing new gastroprotective agents.

Negative Control and Structure-Activity Relationship (SAR) Analysis in Inflammation

Emmolic acid's unique lack of anti-inflammatory activity in the LPS/IFN-γ RAW 264.7 macrophage model (IC50 > 100 µM) [1] makes it an invaluable negative control. It can be used to confirm the specific activity of other triterpenes (e.g., betulinic or alphitolic acid) and is essential for SAR studies aimed at understanding the structural features that confer anti-inflammatory potency in this chemical class.

Semi-Synthesis and Derivatization for Enhanced Cytotoxicity

Emmolic acid serves as a defined natural scaffold for semi-synthesis. Direct comparative data show that its derivative, 1-decarboxy-3-oxo-ceanothic acid, has an IC50 of 2.8 µg/mL against OVCAR-3 cells [1]. Researchers focused on developing more potent cytotoxic agents can procure emmolic acid as the starting material to synthesize and evaluate this and other novel derivatives for oncology applications.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for Emmolic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.